N-Boc-piperazine

Catalog No.
S750924
CAS No.
57260-71-6
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-piperazine

CAS Number

57260-71-6

Product Name

N-Boc-piperazine

IUPAC Name

tert-butyl piperazine-1-carboxylate

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3

InChI Key

CWXPZXBSDSIRCS-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(tert-Butoxycarbonyl)piperazine; 1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester; tert-Butyl 1-Piperazinecarboxylate; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine; 1-Piperazinecarboxylic Acid tert-Butyl Ester;

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1

The exact mass of the compound Tert-butyl piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Boc-piperazine (CAS 57260-71-6) is a mono-protected cyclic diamine prioritized in active pharmaceutical ingredient (API) synthesis for its ability to enforce strict regiocontrol during nitrogen functionalization. By masking one of the two equivalent secondary amines with a tert-butyloxycarbonyl (Boc) group, this intermediate eliminates the complex purification steps and yield losses associated with the bis-alkylation of unprotected piperazine. Furthermore, unlike hygroscopic unprotected piperazine, N-Boc-piperazine is a stable, non-hygroscopic crystalline solid (melting point 43–47 °C) that exhibits excellent solubility in standard organic solvents, making it a superior choice for anhydrous and automated manufacturing workflows [1].

Substituting N-Boc-piperazine with unprotected piperazine or alternative protected analogs, such as N-benzylpiperazine, introduces severe process inefficiencies that complicate scale-up. Unprotected piperazine possesses two nucleophilic nitrogen atoms of identical reactivity, invariably leading to a statistical mixture of mono- and bis-alkylated products that require costly, solvent-intensive chromatographic separation [1]. While N-benzylpiperazine offers mono-protection, its subsequent deprotection requires catalytic hydrogenation (e.g., H2 over Pd/C), a harsh condition that can inadvertently reduce sensitive functional groups such as alkenes, nitro groups, or aryl halides present in complex API precursors. N-Boc-piperazine circumvents these issues by providing absolute mono-selectivity during coupling and allowing for mild, orthogonal deprotection using acidic conditions (e.g., TFA or HCl) that leave reducible moieties completely intact.

Regioselectivity and Yield in Monoalkylation Workflows

Direct electrophilic alkylation of unprotected piperazine typically results in a statistical mixture of unsubstituted, mono-substituted, and 1,4-disubstituted byproducts, often limiting the isolated yield of the desired mono-alkylated product and requiring complex purification. In contrast, utilizing N-Boc-piperazine completely blocks the second nitrogen, driving the monoalkylation or reductive amination step to near-quantitative conversion. Following a straightforward acidic deprotection, the targeted monosubstituted piperazine is routinely isolated in high yields, bypassing the statistical limitations of unprotected diamines [1].

Evidence DimensionMono-functionalization yield and byproduct formation
Target Compound DataN-Boc-piperazine: High isolated yield of mono-substituted product with zero bis-alkylation at the protected site
Comparator Or BaselineUnprotected piperazine: Significant 1,4-disubstituted byproduct formation, requiring complex separation
Quantified DifferenceElimination of bis-alkylated impurities and substantial increase in target mono-alkylated yield
ConditionsStandard electrophilic N-alkylation (R-X, base) or reductive amination workflows

Eliminating bis-alkylation drastically reduces raw material waste and bypasses expensive, labor-intensive chromatographic purifications in industrial scale-up.

Orthogonal Deprotection Compatibility with Reducible Functional Groups

When synthesizing complex molecules containing reducible functional groups, such as nitro groups, aryl halides, or double bonds, the choice of piperazine protecting group dictates the viability of the synthetic route. N-benzylpiperazine requires hydrogenolysis (H2, Pd/C) for deprotection, which frequently results in the unwanted off-target reduction of these sensitive moieties. N-Boc-piperazine is cleanly deprotected using mild acidic conditions (e.g., TFA in DCM or HCl in dioxane), which are completely orthogonal to reducible groups, preserving the structural integrity of the target molecule and ensuring high final yields [1].

Evidence DimensionDeprotection compatibility with reducible groups
Target Compound DataN-Boc-piperazine: 100% preservation of reducible functional groups during acidic deprotection (TFA/HCl)
Comparator Or BaselineN-benzylpiperazine: High risk of off-target reduction (e.g., dehalogenation, nitro reduction) during catalytic hydrogenation
Quantified DifferenceEnables the synthesis of reducible-group-containing piperazine derivatives that are otherwise inaccessible or low-yielding via benzyl protection
ConditionsDeprotection in the presence of sensitive functional groups (e.g., Ar-X, -NO2, C=C)

Procuring N-Boc-piperazine is essential for synthetic routes where the API intermediate contains functional groups sensitive to catalytic hydrogenation.

Handling, Moisture Stability, and Processability

Unprotected piperazine is highly hygroscopic and typically exists as a hexahydrate, which introduces unwanted water into moisture-sensitive reactions and complicates accurate stoichiometric weighing during procurement and scale-up. N-Boc-piperazine is a stable, non-hygroscopic solid that is easily handled in anhydrous environments without specialized dry-room conditions. Furthermore, its high solubility in polar aprotic and chlorinated solvents ensures homogeneous reaction conditions, whereas unprotected piperazine often suffers from poor solubility and precipitation in these same organic solvents[1].

Evidence DimensionHygroscopicity and anhydrous process compatibility
Target Compound DataN-Boc-piperazine: Non-hygroscopic, stable solid, highly soluble in anhydrous organic solvents
Comparator Or BaselineUnprotected piperazine: Highly hygroscopic, forms hexahydrates, poor solubility in many aprotic organic solvents
Quantified DifferenceEliminates the need for extensive drying protocols and prevents moisture-induced degradation of sensitive electrophiles
ConditionsStandard laboratory and industrial storage and handling for anhydrous coupling reactions

Improved handling and solubility streamline manufacturing operations, reducing batch-to-batch variability caused by moisture contamination.

Regioselective Synthesis of Asymmetric Piperazine-Based APIs

N-Boc-piperazine is the optimal starting material for synthesizing APIs that require different substituents on the two piperazine nitrogen atoms, allowing for the controlled sequential functionalization of the ring without bis-alkylation waste [1].

Synthesis of Molecules with Reducible Moieties

In pathways where the target molecule contains halogens, nitro groups, or unsaturated bonds, N-Boc-piperazine is strictly required over N-benzylpiperazine to ensure that the deprotection step (using TFA or HCl) does not destroy the molecule's core functionalities [1].

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

The Boc protecting group is a standard orthogonal tool in peptide chemistry, allowing N-Boc-piperazine to be seamlessly integrated into Fmoc-based solid-phase synthesis workflows to introduce a piperazine structural motif without premature deprotection [1].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

186.136827821 Da

Monoisotopic Mass

186.136827821 Da

Heavy Atom Count

13

UNII

LBC2X3S28C

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 68 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 58 of 68 companies with hazard statement code(s):;
H314 (12.07%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

57260-71-6

Wikipedia

1-boc-piperazine

Dates

Last modified: 08-15-2023
Mironov et al. Simultaneous Analysis of Enzyme Structure and Activity by Kinetic CE-MS. Nature Chemical Biology, doi: 10.1038/nchembio.2170, published online 5 September 2016
Ogasawara et al. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo. Nature Chemical Biology, doi: 10.1038/s41589-018-0155-8, published online 12 November 2018
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

Explore Compound Types